

# A Comparative Analysis of CCK1 Receptor Affinity: JNJ-17156516 versus Devazepide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-17156516 |           |
| Cat. No.:            | B1672998     | Get Quote |

This guide provides a detailed comparison of the cholecystokinin-1 (CCK1) receptor binding affinities of two prominent antagonists: **JNJ-17156516** and devazepide. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of their respective pharmacological profiles.

## **Quantitative Binding Affinity Data**

The binding affinities of **JNJ-17156516** and devazepide for the CCK1 receptor have been determined through radioligand binding assays. The data, presented in terms of pKi and IC50 values, are summarized below. A higher pKi value and a lower IC50 value are indicative of greater binding affinity.



| Compound         | Receptor              | Species/Tis<br>sue | Affinity<br>Metric | Value       | Reference |
|------------------|-----------------------|--------------------|--------------------|-------------|-----------|
| JNJ-<br>17156516 | CCK1                  | Cloned<br>Human    | pKi                | 7.96 ± 0.11 | [1][2]    |
| CCK1             | Rat                   | pKi                | 8.02 ± 0.11        | [1][2]      |           |
| CCK1             | Canine                | pKi                | 7.98 ± 0.04        | [1][2]      | -         |
| CCK1             | Human<br>Gallbladder  | pKi                | 8.22 ± 0.05        | [1]         |           |
| Devazepide       | CCK1                  | Rat<br>Pancreatic  | IC50               | 81 pM       | [3]       |
| CCK1             | Bovine<br>Gallbladder | IC50               | 45 pM              | [3]         |           |
| CCK (Brain)      | Guinea Pig<br>Brain   | IC50               | 245 nM             | [3]         | _         |

**JNJ-17156516** demonstrates high affinity for the human, rat, and canine CCK1 receptors, with pKi values indicating nanomolar range binding.[1][2] Devazepide also exhibits potent affinity, with IC50 values in the picomolar range for rat pancreatic and bovine gallbladder CCK1 receptors.[3]

# **Experimental Protocols**

The determination of CCK1 receptor binding affinity for both **JNJ-17156516** and devazepide typically employs a competitive radioligand binding assay.

## **Competitive Radioligand Binding Assay**

Objective: To determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CCK1 receptor.[4]

Materials:



- Receptor Source: Membranes prepared from cells or tissues expressing the CCK1 receptor (e.g., CHO cells stably expressing human CCK1R, rat pancreas).[4]
- Radioligand: A high-affinity CCK1 receptor ligand labeled with a radioisotope, such as [125I]CCK-8.[4]
- Test Compounds: JNJ-17156516 and devazepide, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[5]
- Non-specific Binding Control: A high concentration of an unlabeled CCK1 receptor agonist (e.g., 1 μM CCK-8) or antagonist.[5]
- Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

#### Procedure:

- Incubation: In a multi-well plate, the receptor source, radioligand, and varying concentrations of the test compound (or buffer for total binding, or unlabeled ligand for non-specific binding) are incubated together to allow binding to reach equilibrium.
- Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.
- Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter or gamma counter.
- Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the
  total binding. The concentration of the test compound that inhibits 50% of the specific binding
  of the radioligand is determined as the IC50 value. The Ki value can be calculated from the
  IC50 value using the Cheng-Prusoff equation.[5]



# Signaling Pathway and Experimental Workflow Visualization

To further elucidate the context of these compounds' actions, the following diagrams illustrate the CCK1 receptor signaling pathway and the general workflow of the binding assay described above.



Click to download full resolution via product page

Caption: CCK1 Receptor Signaling Pathway.





Click to download full resolution via product page

Caption: Radioligand Binding Assay Workflow.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. JNJ-17156516 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of CCK1 Receptor Affinity: JNJ-17156516 versus Devazepide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672998#jnj-17156516-versus-devazepide-cck1-receptor-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com